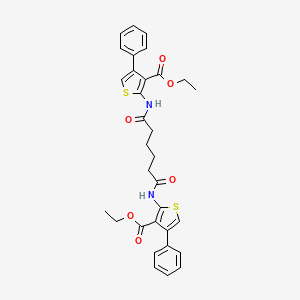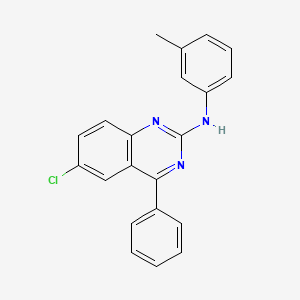![molecular formula C20H16N2OS2 B11682148 5-(3,4-dimethylphenyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11682148.png)
5-(3,4-dimethylphenyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-ジメチルフェニル)-3-フェニル-2-チオキソ-2,3-ジヒドロチエノ[2,3-d]ピリミジン-4(1H)-オンは、チエノピリミジンファミリーに属する複素環式化合物です。この化合物は、フェニルおよびジメチルフェニル置換基を持つチエノ[2,3-d]ピリミジンコアを含むその独自の構造によって特徴付けられます。
準備方法
5-(3,4-ジメチルフェニル)-3-フェニル-2-チオキソ-2,3-ジヒドロチエノ[2,3-d]ピリミジン-4(1H)-オンの合成は、一般に、容易に入手可能な前駆体から始まる多段階反応を含みます。 一般的な合成経路の1つは、適切なβ-アラニンと尿素またはチオシアン酸カリウムの環化が含まれます 。反応条件には、多くの場合、加熱とエタノールや無水酢酸などの溶媒の使用が必要です。工業生産方法には、収率とスケーラビリティを向上させるためにこれらの反応を最適化することが含まれる場合があります。
化学反応の分析
この化合物は、次を含むさまざまな化学反応を起こします。
酸化: 特定の条件下で酸化してスルホキシドまたはスルホンを形成することができます。
還元: 還元反応により、チオキソ基をチオールまたは他の還元型に変換できます。
置換: フェニル基とジメチルフェニル基は、求電子置換反応または求核置換反応を受けることができます。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな求電子剤または求核剤が含まれます。形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。
科学研究の応用
5-(3,4-ジメチルフェニル)-3-フェニル-2-チオキソ-2,3-ジヒドロチエノ[2,3-d]ピリミジン-4(1H)-オンには、いくつかの科学研究の応用があります。
医薬品化学: これは、癌治療の標的であるCDK2阻害剤としての可能性について調査されています。この化合物のCDK2を阻害する能力は、抗癌剤の開発のための有望な候補となっています。
材料科学:
生物学的研究: この化合物がさまざまな生物学的標的と相互作用することは、細胞プロセスと経路を研究するために役立ちます。
科学的研究の応用
5-(3,4-dimethylphenyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as a CDK2 inhibitor, which is a target for cancer treatment. The compound’s ability to inhibit CDK2 makes it a promising candidate for developing anticancer drugs.
Material Science:
Biological Studies: The compound’s interactions with various biological targets make it useful for studying cellular processes and pathways.
作用機序
5-(3,4-ジメチルフェニル)-3-フェニル-2-チオキソ-2,3-ジヒドロチエノ[2,3-d]ピリミジン-4(1H)-オンの作用機序は、CDK2などの分子標的との相互作用を含みます。 この化合物は、CDK2の活性部位に結合することにより、その活性を阻害し、細胞周期の進行を阻害し、癌細胞のアポトーシスを誘導します 。この相互作用は、酵素の活性部位内の水素結合と疎水性相互作用によって促進されます。
類似化合物の比較
5-(3,4-ジメチルフェニル)-3-フェニル-2-チオキソ-2,3-ジヒドロチエノ[2,3-d]ピリミジン-4(1H)-オンに類似する化合物には、ピラゾロ[3,4-d]ピリミジンやピラゾロ[4,3-e][1,2,4]トリアゾロ[1,5-c]ピリミジンなどの他のチエノピリミジン誘導体があります 。これらの化合物は、類似のコア構造を共有していますが、置換基と特定の生物学的活性は異なります。5-(3,4-ジメチルフェニル)-3-フェニル-2-チオキソ-2,3-ジヒドロチエノ[2,3-d]ピリミジン-4(1H)-オンの独自性は、その特定の置換基にあり、これは異なる化学的および生物学的特性を付与します。
類似化合物との比較
Similar compounds to 5-(3,4-dimethylphenyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one include other thienopyrimidine derivatives such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share a similar core structure but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
特性
分子式 |
C20H16N2OS2 |
|---|---|
分子量 |
364.5 g/mol |
IUPAC名 |
5-(3,4-dimethylphenyl)-3-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H16N2OS2/c1-12-8-9-14(10-13(12)2)16-11-25-18-17(16)19(23)22(20(24)21-18)15-6-4-3-5-7-15/h3-11H,1-2H3,(H,21,24) |
InChIキー |
OFTBZMMGENQGHO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-bromo-4-{(E)-[1-(4-bromophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11682067.png)
![2-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11682073.png)


![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11682101.png)
![N-(2-cyanophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11682102.png)
![Benzo[b]thiophen-3(2H)-one, 2-[[(4-methoxyphenyl)amino]methylene]-](/img/structure/B11682112.png)



![Methyl 4-{[(2E)-6-[(4-fluorophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11682132.png)

![ethyl 4-(5-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11682153.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682158.png)
